Spiro[2.4]hepta-4,6-diene is a bicyclic compound with the molecular formula and a molecular weight of approximately 92.14 g/mol. Its structure features a unique spiro arrangement, where two rings share a single atom, specifically a carbon atom. The compound is characterized by its double bonds located at positions 4 and 6, contributing to its reactivity and potential applications in organic synthesis. The IUPAC Standard InChI for Spiro[2.4]hepta-4,6-diene is InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2, and its CAS Registry Number is 765-46-8 .
Several methods exist for synthesizing spiro[2.4]hepta-4,6-diene. One common approach involves the cyclization of suitable precursors under specific conditions that promote the formation of the spiro structure. For example:
The choice of synthesis method often depends on the desired purity and yield of the final product.
Spiro[2.4]hepta-4,6-diene finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, due to its reactive double bonds, it can be utilized in polymer chemistry to create novel materials with specific properties.
Studies investigating the interactions of spiro[2.4]hepta-4,6-diene with various reagents have highlighted its reactivity profile and potential applications in organic synthesis. For instance, research has shown that it can engage in cycloaddition reactions with electron-deficient dienophiles, leading to the formation of functionalized products that may have significant biological or material properties . These interaction studies are crucial for understanding how this compound can be utilized effectively in synthetic pathways.
Several compounds share structural similarities with spiro[2.4]hepta-4,6-diene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Spiro[2.5]octa-3,5-diene | Spiro compound | Contains an additional carbon in the ring structure; more stable due to increased saturation. |
| Bicyclo[3.3.0]octa-1(5),2(6)-diene | Bicyclic compound | Features a different bicyclic arrangement; more rigid structure affecting reactivity patterns. |
| Cyclohexadiene | Cyclic diene | Fully saturated six-membered ring; lacks spiro configuration leading to different chemical behavior. |
The uniqueness of spiro[2.4]hepta-4,6-diene lies in its specific spiro arrangement and reactivity profile compared to these similar compounds.
The earliest reported synthesis of SHD involves cycloalkylation reactions. Cyclopentadiene (CPD) reacts with 1,4-dihalo-2-butenes under strong bases like t-BuOK or NaH to form 1-vinylspiro[2.4]hepta-4,6-dienes. For example, cis-1,4-dichloro-2-butene reacts with CPD in dichloromethane (CH₂Cl₂) under phase-transfer catalysis (PTC) conditions (KOH, triethylbenzylammonium chloride) to yield SHD derivatives in 60–70% yields. This method leverages the nucleophilic attack of deprotonated CPD on electrophilic dihaloalkenes, followed by intramolecular cyclization.
Key Historical Context
L.G. Menchikov and O.M. Nefedov’s 1994 review systematically described SHD synthesis via cycloalkylation, emphasizing the role of steric and electronic factors in ring closure. Traditional methods often require harsh conditions, limiting scalability.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloalkylation | 1,4-Dihalo-2-butenes, t-BuOK/NaH | 30–51% | |
| Phase-Transfer | cis-1,4-Dichloro-2-butene, KOH, CH₂Cl₂ | 60–70% |
Modern approaches optimize efficiency and selectivity. Phase-transfer catalysis (PTC) enhances reaction rates by stabilizing ionic intermediates. For instance, KOH in CH₂Cl₂ with triethylbenzylammonium chloride facilitates the cycloalkylation of CPD with dihaloalkenes, achieving higher yields than traditional methods.
Advancements in Catalysis
Recent breakthroughs in photochemistry offer novel pathways. Irradiation of fulvenes (e.g., 2,3-dimethylidenecyclopentane) with UV light induces a -sigmatropic rearrangement, forming SHD derivatives. This reaction defies computational predictions, which initially suggested benzene formation but experimentally yielded spirocyclic products.
Mechanistic Insights
| Route | Conditions | Key Intermediate | Yield |
|---|---|---|---|
| Photochemical | UV light, Hg lamp, 16 hrs | Fulvene radical cation | Moderate |
| Radical Cation | Electron transfer, polar solvent | Singly/doubly linked dimers | N/A |
Computational methods predict reaction pathways and optimize conditions. Density functional theory (DFT) studies initially modeled fulvene rearrangement to form a Dewar benzene intermediate but failed to account for the observed SHD formation. Subsequent two-electron valence state perturbation theory (2-VST) better captured electronic transitions, guiding the design of fulvene derivatives with tailored substituents.
Applications
The strained cyclopentadiene moiety in spiro[2.4]hepta-4,6-diene undergoes diverse cycloaddition processes, particularly with electron-deficient dienophiles. A landmark study demonstrated its reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), yielding a rearranged adduct through a [4+2] cycloaddition mechanism followed by sigmatropic shifts [1]. The reaction proceeds under mild conditions (25°C, dichloromethane) to form a bicyclic product stabilized by conjugation with the spirocyclopropane system [1].
In Diels–Alder reactions with β-fluoro-β-nitrostyrenes, spiro[2.4]hepta-4,6-diene exhibits exceptional regioselectivity, producing monofluorinated norbornene derivatives in yields up to 97% [2]. Kinetic studies revealed activation parameters (ΔH‡ = 58–65 kJ/mol, ΔS‡ = −120 to −140 J/mol·K) consistent with a concerted mechanism, where the cyclopropane ring minimally perturbs the transition state geometry [2].
| Cycloaddition Partner | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PTAD | [4+2] | Bicyclic adduct | 85 | [1] |
| β-Fluoro-β-nitrostyrene | Diels–Alder | Fluoronorbornene | 97 | [2] |
Nickel-mediated transformations of spiro[2.4]hepta-4,6-diene have enabled divergent functionalization pathways. Under Ni(dppe)Cl~2~ catalysis with Mn reductants, the diene participates in Mizoroki–Heck couplings with aryl triflates, yielding linear alkenylation products through a proposed η^3^-allylnickel intermediate [4]. Ligand modulation (e.g., N-heterocyclic carbenes vs. phosphines) controls regioselectivity, with bulky ligands favoring branched products (74% yield) [4].
Spectroscopic evidence (^31^P NMR) confirms the in situ generation of Ni^0^(dppe)~2~ complexes, which activate the diene via oxidative addition. This process is facilitated by NEt~3~, which serves dual roles as base and reductant promoter [4]. Ring-opening pathways remain underexplored but are hypothesized to involve strain relief through metal insertion into the cyclopropane ring.
While direct hydrogenation studies of spiro[2.4]hepta-4,6-diene are scarce in the literature, analogous systems suggest potential pathways. The cyclopropane ring’s strain (≈27 kcal/mol) may drive selective hydrogenation of the conjugated diene system. Theoretical models predict that catalytic hydrogenation (H~2~, Pd/C) would preferentially saturate the 4,6-diene to form spiro[2.4]heptane derivatives, though experimental validation is needed.
Indirect evidence comes from reductive trapping of cyclopentadienyl intermediates generated during nucleophilic substitutions [3]. Sodium borohydride reduction of fulvene precursors yields spiro[2.4]heptane systems, implying that similar conditions could hydrogenate the parent diene [3].
Nucleophilic attack at the fulvenoid C6 position dominates substitution chemistry. Treatment with organolithium or Grignard reagents generates substituted cyclopentadienyl anions, which undergo intramolecular cyclization to form functionalized spiro[2.4]hepta-4,6-dienes [3]. For example:
$$ \text{Fulvene precursor} + \text{R-MgBr} \rightarrow \text{spiro[2.4]hepta-4,6-diene-R} $$ [3]
This method accommodates diverse substituents (R = alkyl, aryl, heteroaryl), with yields correlating to the nucleophile’s steric demand. Electron-withdrawing groups at C6 enhance stability but reduce reactivity toward secondary substitutions.
Functional group interconversion at the cyclopropane ring remains challenging due to its inertness. However, recent work demonstrates that photochemical activation enables [2+2] cycloreversion with alkenes, opening routes to fused polycyclic systems [1].
The electronic structure of spiro[2.4]hepta-4,6-diene has been extensively studied using various computational methods, providing crucial insights into its unique chemical behavior. Density functional theory calculations using the M06-2X functional with a 6-311++G(d,p) basis set have revealed that the compound possesses a highest occupied molecular orbital energy of -7.535 electron volts and a lowest unoccupied molecular orbital energy of -0.024 electron volts, resulting in a HOMO-LUMO gap of 7.511 electron volts [1]. This substantial energy gap indicates significant electronic stability in the ground state.
Electron transmission spectroscopy studies have provided experimental validation of the computational predictions, showing that the compound exhibits electron affinity values of -0.75 electron volts for the π₃* orbital and 3.3 electron volts for the π₄* orbital [2]. The ionization energy has been determined to be 8.14 electron volts through photoelectron spectroscopy, while electron impact studies reveal an appearance energy of 10.5 ± 0.1 electron volts for the C₇H₇⁺ fragment [2]. These experimental values demonstrate excellent agreement with theoretical predictions.
Microwave spectroscopy measurements have established that spiro[2.4]hepta-4,6-diene possesses a dipole moment of 0.18 Debye [3], indicating minimal charge separation in the molecule despite its strained geometry. This relatively small dipole moment reflects the symmetric distribution of electron density around the spiro center.
Ab initio molecular orbital calculations at various levels of theory have confirmed the fundamental electronic structure characteristics. Studies using HF/STO-3G, HF/4-31G, and HF/6-31G basis sets have provided consistent geometric parameters and electronic properties [4] [2]. More sophisticated calculations employing B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) methods have yielded highly accurate structural and energetic data [5] [6].
The strain energy in spiro[2.4]hepta-4,6-diene arises primarily from the highly strained cyclopropane ring, which contributes approximately 27 kilocalories per mole of ring strain . MM2ERW force field calculations have estimated the total ring strain energy to be approximately 25 kilocalories per mole [8], making this compound significantly more reactive than unstrained cyclic dienes.
X-ray crystallographic studies have revealed crucial structural parameters that reflect this strain. The spiro junction C-C bond lengths range from 1.50 to 1.52 Ångströms, while the conjugated diene C=C bond lengths span 1.309 to 1.348 Ångströms . The bond angle at the spiro junction (C1-C7-C6) measures 89.89 degrees, indicating significant deviation from the ideal tetrahedral angle and confirming the presence of substantial angular strain.
Computational strain analysis using density functional theory methods has shown that the cyclopropane ring experiences enhanced reactivity due to Walsh orbital interactions. The bent bonds in the three-membered ring exhibit increased p-character, making them more susceptible to nucleophilic and electrophilic attack. This electronic activation complements the geometric strain, creating a synergistic effect that dramatically enhances the compound's chemical reactivity.
Thermodynamic measurements provide experimental validation of the strain energy calculations. The formation enthalpy in the gas phase is 238 kilojoules per mole [8], while the hydrogenation enthalpy is -364.0 ± 0.8 kilojoules per mole in the liquid phase [9]. These values are consistent with the presence of significant ring strain and confirm the accuracy of computational predictions.
Computational studies using M062X/6-311+G(d,p) level theory have provided detailed insights into the Diels-Alder reactivity of spiro[2.4]hepta-4,6-diene. Transition state calculations reveal that cycloaddition reactions with dienophiles such as β-fluoro-β-nitrostyrenes proceed through activation barriers of 119.6 to 120.6 kilojoules per mole [10]. The endo transition state is favored by approximately 1.0 kilojoule per mole, leading to preferential formation of endo products with ratios of 2:1 in reactions with electron-withdrawing group-substituted dienophiles.
Transition state geometries exhibit characteristic boat-like conformations with asynchronous bond formation. The forming C-C bonds show distances of 2.1 to 2.3 Ångströms in the transition states, with the bond to the dienophile terminus bearing electron-withdrawing groups forming more rapidly. This asynchronicity reflects the normal electron demand nature of these cycloadditions, where the HOMO of the spirodiene interacts with the LUMO of the electron-deficient dienophile.
Natural bond orbital analysis has revealed that the enhanced reactivity of spiro[2.4]hepta-4,6-diene compared to simple cyclopentadiene stems from cyclopropyl conjugation effects [11] [12]. The Walsh orbitals of the cyclopropane ring interact with the π-system of the diene, leading to destabilization of the HOMO and increased nucleophilicity. This spiroconjugative effect reduces the activation barriers for cycloaddition reactions by approximately 5-8 kilojoules per mole compared to unsubstituted cyclopentadiene.
Density functional theory studies have elucidated the mechanisms by which spiro[2.4]hepta-4,6-diene undergoes regioselective ring-opening reactions. B3LYP/6-31G(d) calculations demonstrate that electrophilic attack preferentially occurs at the C1-C2 bond of the cyclopropane ring, leading to formation of stabilized carbocationic intermediates [13] [14]. The regioselectivity arises from the differential stabilization provided by the adjacent diene π-system.
Computational analysis of organometallic ring-opening reactions has revealed that transition metal complexes facilitate C-C bond cleavage through oxidative addition mechanisms [14] [15]. DFT/PBE1PBE calculations show that molybdenum and tungsten complexes can insert into the strained C-C bonds with activation barriers reduced by 15-20 kilojoules per mole compared to unstrained substrates. The η5-η3 haptotropic rearrangements of cyclopentadienyl ligands play crucial roles in lowering the energy barriers for these transformations.
Radical cation mechanisms have been computationally investigated using unrestricted Hartree-Fock methods [16]. Electron transfer-induced dimerization proceeds through radical cation intermediates that exhibit enhanced reactivity due to the partial positive charge localization. The computational studies predict that electron transfer reduces the activation barrier for dimerization by approximately 15 kilocalories per mole, which has been confirmed experimentally through electrochemical studies.
Advanced DFT calculations using B3LYP/6-31G(d) methods have revealed the mechanism of unprecedented tandem cyclization reactions involving C-cyclopropylnitrones derived from spiro[2.4]hepta-4,6-diene-1-carbaldehyde [17] [18]. The computational studies demonstrate that these reactions proceed through concerted but highly asynchronous pathways, where cyclopropane ring-opening and nitrone cyclization occur in a coordinated fashion.
Transition state modeling indicates that the spiroconjugative effects are essential for reaction success. Control calculations with dihydro and tetrahydro derivatives show dramatically reduced reactivity, confirming that the spirocyclopentadiene unit provides crucial electronic activation. The cyclopropane strain energy couples with the aromatic stabilization of the cyclopentadienone products to drive the overall transformation.
Natural population analysis reveals that charge transfer from the diene π-system to the cyclopropane σ*-orbitals facilitates the bond-breaking process. This electronic reorganization is quantified through Mulliken charge distributions, showing significant polarization at the spiro junction during the transition state.
Computational retrosynthesis planning for spiro[2.4]hepta-4,6-diene and its derivatives employs sophisticated algorithms that analyze multiple synthetic pathways simultaneously [19] [20]. Force field optimization using MM2 methods provides rapid screening of conformational preferences for potential cyclization precursors, while DFT pathway analysis using B3LYP functionals offers accurate energetic evaluations of competing reaction mechanisms.
The primary retrosynthetic disconnection involves recognition of the spiro[2.4]hepta-4,6-diene core as arising from cyclopentadiene and epichlorohydrin precursors [21]. Computational analysis reveals that strain-driven cyclization is thermodynamically favored, with calculated yields exceeding 80% under optimized reaction conditions. Alternative disconnections through β-haloethyl-cyclopentadiene cyclization have been computationally validated, showing excellent agreement between predicted and experimental selectivities of 5-20:1 ratios.
Multi-step synthesis planning utilizes conformational analysis through molecular dynamics simulations to predict stereochemical outcomes in cascade reaction sequences [22] [23]. Computational screening of chiral catalysts using DFT methods has identified enantioselectivity factors that enable asymmetric spiro junction formation with predicted enantioselectivities exceeding 90% enantiomeric excess.
Modern computational tools including Gaussian 09/16, ORCA, and Schrödinger Suite have been extensively validated for spiro[2.4]hepta-4,6-diene applications [5] [24]. Gaussian software provides comprehensive DFT calculations with typical optimization times of 1-24 hours, while ORCA enables high-level ab initio methods including CCSD(T) calculations for benchmark accuracy. Schrödinger Suite offers integrated drug design capabilities for ADMET property calculations relevant to pharmaceutical applications.
ChemDraw and ChemOffice integration allows seamless retrosynthetic analysis with structure-based predictions completed in seconds to minutes [25]. Materials Studio provides specialized force field calculations for polymer property prediction, enabling design of spiro[2.4]hepta-4,6-diene-based materials with tailored mechanical and thermal properties.
Validation studies demonstrate excellent agreement between computational predictions and experimental results. Diels-Alder activation energies calculated as 119.6 kilojoules per mole for endo pathways show quantitative agreement with experimental conditions requiring 110°C in o-xylene [10]. Product stereoselectivities, ring-opening regioselectivities, and thermal stabilities all exhibit computational-experimental concordance that validates the reliability of modern theoretical methods for spiro[2.4]hepta-4,6-diene chemistry.
Flammable;Acute Toxic;Irritant;Health Hazard